molecular formula C8H13NO6 B558635 2-((tert-Butoxycarbonyl)amino)malonic acid CAS No. 119881-02-6

2-((tert-Butoxycarbonyl)amino)malonic acid

Cat. No.: B558635
CAS No.: 119881-02-6
M. Wt: 219.19 g/mol
InChI Key: QDOUGIFZJJVBOL-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)malonic acid, also known as diethyl 2-((tert-butoxycarbonyl)amino)malonate, is a compound widely used in organic synthesis. It is particularly valuable in the field of peptide synthesis due to its role as a protecting group for amines. The compound has the molecular formula C12H21NO6 and a molecular weight of 275.30 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)malonic acid typically involves the protection of an amine group using the tert-butoxycarbonyl (Boc) group. This can be achieved under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. Alternatively, the reaction can be carried out in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for yield and purity, ensuring that the compound meets the stringent requirements for use in various applications, particularly in pharmaceutical and chemical industries .

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butoxycarbonyl)amino)malonic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-((tert-Butoxycarbonyl)amino)malonic acid is extensively used in scientific research, particularly in the following fields:

Mechanism of Action

The mechanism of action of 2-((tert-Butoxycarbonyl)amino)malonic acid primarily involves its role as a protecting group for amines. The Boc group stabilizes the amine, preventing it from participating in unwanted side reactions during synthesis. The protection is achieved through the formation of a carbamate, which can be removed under acidic conditions to regenerate the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((tert-Butoxycarbonyl)amino)malonic acid is unique due to its high stability and ease of removal of the Boc protecting group under mild conditions. This makes it particularly valuable in peptide synthesis, where selective protection and deprotection of amine groups are crucial .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]propanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO6/c1-8(2,3)15-7(14)9-4(5(10)11)6(12)13/h4H,1-3H3,(H,9,14)(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDOUGIFZJJVBOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20592972
Record name [(tert-Butoxycarbonyl)amino]propanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119881-02-6
Record name [(tert-Butoxycarbonyl)amino]propanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Combine diethyl t-butoxycarbonylaminomalonate (4.55 g, 16.5 mmol), a 6 M aqueous sodium hydroxide solution (6.65 mL, 40 mmol), and ethanol (30 mL). After 18 hours, evaporate in vacuo to remove most of the ethanol, dilute with water (50 mL) and extract with diethyl ether. Acidify to a pH of about 3 with aqueous 12M hydrochloric acid and extract twice with ethyl acetate. Dry the combined organic layers over Na2SO4, filter, and concentrate in vacuo to give the title compound (61%).
Quantity
4.55 g
Type
reactant
Reaction Step One
Quantity
6.65 mL
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
61%

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